5-Ethoxy-3-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-3-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione is a heterocyclic compound characterized by the presence of an imidazolidine ring substituted with ethoxy, phenyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 5-Ethoxy-3-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione typically involves the reaction of 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
5-Ethoxy-3-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced imidazolidine products.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Ethoxy-3-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethoxy-3-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Ethoxy-3-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione can be compared with other similar compounds such as:
5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione: Lacks the ethoxy group, leading to different chemical and biological properties.
5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione: Contains different substituents on the imidazolidine ring, resulting in distinct reactivity and applications.
Nilutamide (5,5-Dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione): A pharmaceutical compound with different substituents and therapeutic uses.
Properties
Molecular Formula |
C12H11F3N2O3 |
---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
5-ethoxy-3-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H11F3N2O3/c1-2-20-11(12(13,14)15)9(18)17(10(19)16-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,16,19) |
InChI Key |
DRDCWSJJNYTVSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(=O)N(C(=O)N1)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.